5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with a bromine atom and a quinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(quinolin-5-yl)furan-2-carboxamide
- N-(8-Butoxy-5-quinolinyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide is unique due to the presence of both a brominated furan ring and a butoxy-substituted quinoline moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H17BrN2O3 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-3-11-23-14-7-6-13(12-5-4-10-20-17(12)14)21-18(22)15-8-9-16(19)24-15/h4-10H,2-3,11H2,1H3,(H,21,22) |
InChI Key |
ZNGIGLAFLXIDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2 |
Origin of Product |
United States |
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